1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1021055-33-3
VCID: VC5227804
InChI: InChI=1S/C18H20N6O4S/c1-13-19-20-17-4-5-18(21-24(13)17)22-6-8-23(9-7-22)29(25,26)14-2-3-15-16(12-14)28-11-10-27-15/h2-5,12H,6-11H2,1H3
SMILES: CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Molecular Formula: C18H20N6O4S
Molecular Weight: 416.46

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

CAS No.: 1021055-33-3

Cat. No.: VC5227804

Molecular Formula: C18H20N6O4S

Molecular Weight: 416.46

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine - 1021055-33-3

Specification

CAS No. 1021055-33-3
Molecular Formula C18H20N6O4S
Molecular Weight 416.46
IUPAC Name 6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C18H20N6O4S/c1-13-19-20-17-4-5-18(21-24(13)17)22-6-8-23(9-7-22)29(25,26)14-2-3-15-16(12-14)28-11-10-27-15/h2-5,12H,6-11H2,1H3
Standard InChI Key XWHTUKDNPJXMDL-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5

Introduction

Structural Characterization and Molecular Design

Core Components and Functional Groups

The molecule comprises three distinct regions:

  • Piperazine ring: A six-membered diamine heterocycle known for its conformational flexibility and ability to interact with biological targets through hydrogen bonding and electrostatic interactions .

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl group: A bicyclic ether system fused to a sulfonyl moiety, which enhances solubility and modulates electronic properties .

  • 3-Methyl- triazolo[4,3-b]pyridazin-6-yl group: A fused triazole-pyridazine aromatic system with a methyl substituent, likely influencing π-π stacking and metabolic stability .

The sulfonyl group bridges the benzodioxine and piperazine components, while the triazolopyridazine is attached to the piperazine’s distal nitrogen. This arrangement creates a planar aromatic region (triazolopyridazine) and a flexible, polar region (piperazine-benzodioxine), enabling multitarget engagement.

Comparative Analysis with Structural Analogs

PubChem data for the related compound 1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one (CID 2674365) reveals a molecular weight of 456.5 g/mol and a calculated logP (clogP) of 3.28 . By analogy, the target compound’s clogP is expected to fall between 2.5 and 3.5, balancing hydrophobicity for membrane penetration and hydrophilicity for solubility. The triazolopyridazine moiety may further reduce logP compared to bulkier aromatic systems, as seen in sulfonylpiperazine benzothiazinones (clogP reduction from 4.31 to 3.28 upon sulfonylation) .

Table 1: Physicochemical Properties of Analogous Compounds

CompoundMolecular Weight (g/mol)clogPWater Solubility (mg/mL)
CID 2674365 456.53.280.12
Macozinone (MCZ) 401.44.310.05
sPBTZ169 452.53.280.18
Triazolopyridine derivative 3a 438.32.890.23

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While no explicit synthesis route for the target compound is documented, a two-step approach analogous to sulfonylpiperazine benzothiazinones can be hypothesized:

  • Piperazine functionalization: React 3-methyl- triazolo[4,3-b]pyridazin-6-amine with 1,4-dibromobutane under nucleophilic substitution conditions to form 4-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}piperazine.

  • Sulfonylation: Treat the intermediate with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Critical challenges include steric hindrance from the triazolopyridazine group and ensuring regioselectivity during sulfonylation. Microwave-assisted synthesis may enhance reaction efficiency, as demonstrated in triazolopyridine derivatives .

Stability and Degradation Pathways

The sulfonamide linkage is susceptible to hydrolytic cleavage under strongly acidic or basic conditions. Accelerated stability studies of similar compounds indicate <10% degradation after 48 hours at pH 7.4 and 40°C . The triazolopyridazine ring demonstrates oxidative stability in human hepatocyte assays, with metabolic soft spots primarily on alkyl substituents .

Structure-Activity Relationship (SAR) Considerations

Role of Triazolopyridazine Substitution

Methyl groups at the 3-position of triazolopyridazine enhance metabolic stability by shielding reactive sites from cytochrome P450 oxidation . In contrast, bulkier substituents at this position reduce target affinity due to steric clashes, as observed in triazolopyridine derivatives with IC50 values increasing from 41 nM (3a) to 590 nM (methyl-substituted analogs) .

ADME/Toxicity Profile

Absorption and Distribution

The compound’s moderate clogP (estimated 2.8–3.2) suggests adequate gastrointestinal absorption but limited CNS penetration. Plasma protein binding is anticipated to exceed 90% based on sulfonamide-containing analogs .

Metabolism and Excretion

In vitro hepatocyte studies of triazolopyridazine derivatives show primary oxidation at the methyl group, yielding carboxylic acid metabolites . Sulfonamide cleavage is unlikely under physiological conditions, given the stability of analogous compounds . Renal excretion is predicted to dominate, with <5% hepatic clearance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator